3,5-Difluoro-2-(hexyloxy)benzaldehyde
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Overview
Description
3,5-Difluoro-2-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C13H16F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a hexyloxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-(hexyloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.
Alkylation: The 3,5-difluorobenzaldehyde undergoes an alkylation reaction with hexanol in the presence of a base such as potassium carbonate. This reaction forms the hexyloxy group at the 2 position of the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-(hexyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3,5-Difluoro-2-(hexyloxy)benzoic acid.
Reduction: 3,5-Difluoro-2-(hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-(hexyloxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(hexyloxy)benzaldehyde depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic and potentially less reactive in certain applications.
2-Hexyloxybenzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and interaction with biological targets.
3,5-Difluoro-4-hydroxybenzaldehyde:
Uniqueness: 3,5-Difluoro-2-(hexyloxy)benzaldehyde is unique due to the presence of both fluorine atoms and the hexyloxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3,5-difluoro-2-hexoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-2-3-4-5-6-17-13-10(9-16)7-11(14)8-12(13)15/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAHLACIPVNOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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